Cas no 13209-16-0 (4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene)
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Bis(dibromomethyl)-4-nitrobenzene
- 4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene
- 3,4-Bis(dibromomethyl)nitrobenzene
- ,&alpha
- ',&alpha
- 1,2-Bis-dibrommethyl-4-nitro-benzene
- 4-Nitro-α,α,α',α'-tetrabromo-o-xylene
- KYHYXMVGEXICQQ-UHFFFAOYSA
- 4-Nitro-αNitrotetrabromoxylene
- '-tetrabromo-o-xylene
- 3,4-Bis(dibromomethyl)-2-nitrobenzene
- 4-NITRO-ALPHA,ALPHA,ALPHA'',ALPHA''-TETRABROMO-O-XYLENE 96+%
- 13209-16-0
- Alpha,alpha,alpha',alpha'-tetrabromo-4-nitro-O-xylene
- MFCD00143350
- AKOS016845855
- BS-43869
- InChI=1/C8H5Br4NO2/c9-7(10)5-2-1-4(13(14)15)3-6(5)8(11)12/h1-3,7-8H
- Benzene, 1,2-bis(dibromomethyl)-4-nitro-
- DTXSID20348254
- 1,2-Bis(dibromomethyl)-4-nitrobenzene #
- N0534
- SCHEMBL11482077
- T71713
- KYHYXMVGEXICQQ-UHFFFAOYSA-
- CS-0444545
-
- MDL: MFCD00143350
- Inchi: 1S/C8H5Br4NO2/c9-7(10)5-2-1-4(13(14)15)3-6(5)8(11)12/h1-3,7-8H
- InChI Key: KYHYXMVGEXICQQ-UHFFFAOYSA-N
- SMILES: BrC(C1C=C(C=CC=1C(Br)Br)[N+](=O)[O-])Br
Computed Properties
- Exact Mass: 462.70500
- Monoisotopic Mass: 462.70538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.7
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 124.0 to 129.0 deg-C
- PSA: 45.82000
- LogP: 5.69480
- Solubility: Not determined
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 1759 8/PG III
- HazardClass:8
- PackingGroup:III
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087391-10g |
1,2-Bis(dibromomethyl)-4-nitrobenzene |
13209-16-0 | 95% | 10g |
201.60 USD | 2021-06-17 | |
| TRC | N505770-50mg |
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene |
13209-16-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N505770-100mg |
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene |
13209-16-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N505770-500mg |
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene |
13209-16-0 | 500mg |
$ 160.00 | 2022-06-03 | ||
| Ambeed | A416517-1g |
1,2-Bis(dibromomethyl)-4-nitrobenzene |
13209-16-0 | 95% | 1g |
$49.0 | 2024-04-24 | |
| Ambeed | A416517-5g |
1,2-Bis(dibromomethyl)-4-nitrobenzene |
13209-16-0 | 95% | 5g |
$167.0 | 2024-04-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0534-5G |
4-Nitro-α,α,α',α'-tetrabromo-o-xylene |
13209-16-0 | >95.0%(GC) | 5g |
¥1960.00 | 2024-04-17 | |
| Aaron | AR0010W7-1g |
Benzene, 1,2-bis(dibromomethyl)-4-nitro- |
13209-16-0 | 95% | 1g |
$126.00 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1252315-1g |
Benzene, 1,2-bis(dibromomethyl)-4-nitro- |
13209-16-0 | 95% | 1g |
$185 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1252315-5g |
Benzene, 1,2-bis(dibromomethyl)-4-nitro- |
13209-16-0 | 95% | 5g |
$475 | 2025-02-20 |
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene Suppliers
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene: A Comprehensive Overview
4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene (CAS No. 13209-16-0) is a highly specialized organic compound with a complex structure and unique properties. This compound belongs to the class of brominated aromatic compounds, which have garnered significant attention in various scientific and industrial applications. The o-xylene backbone of this molecule serves as a versatile platform for further functionalization, while the tetra-bromo substitution pattern introduces significant steric and electronic effects. Additionally, the presence of a nitro group further enhances its reactivity and potential for use in advanced chemical systems.
Recent studies have highlighted the importance of brominated aromatic compounds in materials science, particularly in the development of high-performance polymers and flame-retardant materials. The tetra-bromo substitution on the o-xylene ring significantly improves the thermal stability and flame-resistant properties of this compound, making it a valuable precursor for advanced materials. Researchers have also explored the use of 4-nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene in drug delivery systems, where its unique structure allows for controlled release mechanisms and enhanced bioavailability.
The synthesis of 4-nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene involves a multi-step process that combines bromination, nitration, and purification techniques. Modern methodologies have focused on optimizing these steps to achieve higher yields and better purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. Such advancements underscore the growing interest in this compound as a key intermediate in organic synthesis.
In terms of applications, 4-nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene has found utility in the electronics industry, particularly in the production of high-performance dielectrics and insulating materials. Its ability to withstand extreme temperatures and resist degradation under harsh conditions makes it an ideal candidate for use in aerospace and automotive applications. Furthermore, recent research has explored its potential as a building block for nanomaterials, such as graphene oxide derivatives, where its brominated groups can facilitate functionalization at the nanoscale.
The environmental impact of 4-nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene has also been a topic of interest. Studies have shown that while this compound exhibits high stability under normal conditions, it can undergo biodegradation under specific microbial conditions. This knowledge is crucial for ensuring safe handling and disposal practices in industrial settings. Regulatory agencies have also emphasized the importance of monitoring its presence in environmental samples to prevent potential contamination.
From a chemical perspective, 4-nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene exhibits intriguing reactivity patterns that make it a valuable tool in organic synthesis. Its bromine atoms can act as leaving groups in substitution reactions, enabling the construction of complex molecular architectures. Additionally, the nitro group can participate in redox reactions, offering new avenues for functionalization. These properties have led to its use in the synthesis of bioactive molecules, where precise control over reactivity is essential.
In conclusion, 4-nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene (CAS No. 13209-16-0) is a multifaceted compound with applications spanning materials science, electronics, and pharmaceuticals. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing modern chemistry.
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